1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide
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Overview
Description
Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide is a versatile chemical compound with a unique structure that finds applications in various fields such as pharmaceuticals, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide typically involves the reaction of 4-(2-phenylethynyl)aniline with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-phenylethynyl)phenyl]methanesulfonamide: A closely related compound with similar structural features and applications.
Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide: Another variant with slight modifications in the chemical structure.
Uniqueness
Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide stands out due to its unique combination of structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c23-25(24,17-20-9-5-2-6-10-20)22-21-15-13-19(14-16-21)12-11-18-7-3-1-4-8-18/h1-10,13-16,22H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYMOWHNKPNQAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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